N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide
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Overview
Description
N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with dimethylphenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines. The dimethylphenyl groups are introduced via nucleophilic substitution reactions, while the methoxyphenyl group is added through a similar substitution process .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also critical to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives .
Scientific Research Applications
N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide involves its interaction with specific molecular targets. The triazine ring and its substituents can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives with different substituents, such as:
- N,N’-bis(2,4-dimethylphenyl)formamidine
- N,N’-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
- 2,6-bis(3,5-dicarboxyphenyl)pyridine .
Uniqueness
N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C29H33N7O2 |
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Molecular Weight |
511.6 g/mol |
IUPAC Name |
2-[[4,6-bis(3,5-dimethylanilino)-1,3,5-triazin-2-yl]amino]-N-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C29H33N7O2/c1-17-10-18(2)13-23(12-17)32-28-34-27(35-29(36-28)33-24-14-19(3)11-20(4)15-24)30-21(5)26(37)31-22-8-7-9-25(16-22)38-6/h7-16,21H,1-6H3,(H,31,37)(H3,30,32,33,34,35,36) |
InChI Key |
ADVKDQJWGTWNQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC(C)C(=O)NC3=CC(=CC=C3)OC)NC4=CC(=CC(=C4)C)C)C |
Origin of Product |
United States |
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